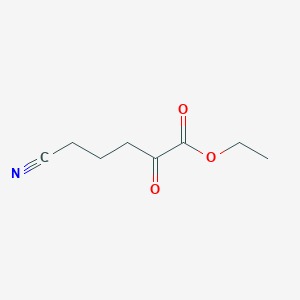

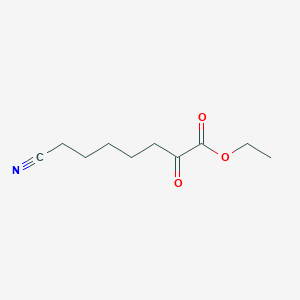

Ethyl 7-cyano-2-oxoheptanoate

説明

Ethyl 7-cyano-2-oxoheptanoate is a chemical compound with the molecular formula C10H15NO3 . It is used in various chemical reactions and is a key component in the synthesis of several heterocyclic compounds .

Synthesis Analysis

The synthesis of Ethyl 7-cyano-2-oxoheptanoate involves several steps. One method involves the Grignard reaction on 1-bromo-5-chloropentane and magnesium to obtain a Grignard reagent reaction solution. This is followed by a condensation reaction on the reaction solution and diethyl oxalate, and treatment to obtain a crude product of Ethyl 7-cyano-2-oxoheptanoate . Another method involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles .Molecular Structure Analysis

The molecular structure of Ethyl 7-cyano-2-oxoheptanoate is determined by its molecular formula, C10H15NO3 . The structure can be analyzed using single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability .Chemical Reactions Analysis

Ethyl 7-cyano-2-oxoheptanoate is involved in various chemical reactions. For instance, it can be used in the synthesis of heterocyclic compounds via different types of reactions, including cyclocondensation and cyclization . It can also undergo reactions with numerous reactants (nucleophiles and electrophiles) to synthesize a variety of polyfunctional heterocyclic compounds of biological interest .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-cyano-2-oxoheptanoate can be determined using various methods. For instance, its molecular weight is 197.23 . More detailed properties such as density, boiling point, and other characteristics can be obtained through further analysis .科学的研究の応用

-

Cancer Research

- Ethyl 7-cyano-2-oxoheptanoate is used in cancer research . It’s a certified reference material used for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

-

Synthesis of Coumarin-3-carboxylate Ester

- Ethyl cyanoacetate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used in the synthesis of coumarin-3-carboxylate ester .

- The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

- An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

- The outcomes of this application are the synthesis of coumarin-3-carboxylate ester in high yields .

-

Chemical Standards

- Ethyl 7-Chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used as a certified reference material for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

-

Chemical Synthesis

- Ethyl 7-chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is available for purchase from Sigma-Aldrich . It’s likely used in various chemical syntheses, although the specific applications are not detailed in the source .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

-

Chemical Standards

- Ethyl 7-Chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used as a certified reference material for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

-

Chemical Synthesis

- Ethyl 7-chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is available for purchase from Sigma-Aldrich . It’s likely used in various chemical syntheses, although the specific applications are not detailed in the source .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

Safety And Hazards

将来の方向性

Ethyl 7-cyano-2-oxoheptanoate has potential applications in the synthesis of various heterocyclic compounds . Its use in the synthesis of highly substituted tetrahydroquinolines has been reported . Future research could explore more efficient and environmentally friendly methods for the synthesis of Ethyl 7-cyano-2-oxoheptanoate and its derivatives, as well as their potential applications in various fields .

特性

IUPAC Name |

ethyl 7-cyano-2-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGHEWJJXAKEGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641279 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-cyano-2-oxoheptanoate | |

CAS RN |

890097-92-4 | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-cyano-2-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。